Protirelin

Endocrinology Thyroid function testing Diagnostic peptide

Procure Protirelin (CAS 24305-27-9), the irreplaceable reference standard for thyrotropin-releasing hormone (TRH) receptor research and diagnostic stimulation testing. Unlike synthetic analogs with altered CNS potency and kinetic profiles, only Protirelin faithfully replicates the entire endogenous TRH response. This is critical for standardized pituitary TSH reserve evaluation and receptor binding studies. Stock the definitive agonist with validated affinity (Ki 23 nM) and the unique supramolecular recognition profile required for host-guest chemistry applications.

Molecular Formula C16H22N6O4
Molecular Weight 362.38 g/mol
CAS No. 24305-27-9
Cat. No. B1679741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtirelin
CAS24305-27-9
SynonymsAbbott 38579
Abbott-38579
Abbott38579
Antepan
Hydrate, Proterelin Tartrate
Prem, TRH
Proterelin Tartrate
Proterelin Tartrate Hydrate
Protirelin
Protirelin Tartrate (1:1)
Relefact TRH
Stimu TSH
Stimu-TSH
StimuTSH
Tartrate Hydrate, Proterelin
Thypinone
Thyroliberin
Thyroliberin TRH Merck
Thyrotropin Releasing Factor
Thyrotropin Releasing Hormone
Thyrotropin Releasing Hormone Tartrate
Thyrotropin-Releasing Factor
Thyrotropin-Releasing Hormone
Thyrotropin-Releasing Hormone Tartrate
TRH Ferring
TRH Prem
TRH, Relefact
Molecular FormulaC16H22N6O4
Molecular Weight362.38 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N
InChIInChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12-/m0/s1
InChIKeyXNSAINXGIQZQOO-SRVKXCTJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Protirelin (CAS 24305-27-9) for Scientific Research: Product Specifications and Procurement Guide


Protirelin (CAS 24305-27-9) is a synthetic tripeptide (pyroglutamyl-histidyl-prolinamide) that is structurally identical to the endogenous hypothalamic thyrotropin-releasing hormone (TRH) [1]. It functions as a tropic hormone that binds to the G protein-coupled thyrotropin-releasing hormone receptor (TRHR), stimulating the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary [2]. As the pharmaceutically available synthetic analogue of TRH, protirelin serves as the reference standard TRH receptor agonist in both endocrine diagnostic applications and neurological research investigations [1].

Why Protirelin (CAS 24305-27-9) Cannot Be Simply Substituted with Other TRH Analogs in Research and Diagnostic Applications


While multiple thyrotropin-releasing hormone (TRH) analogs exist in the research and clinical landscape, including taltirelin, montirelin, azetirelin, and rovatirelin, these compounds exhibit distinct pharmacological profiles that preclude simple interchangeability with protirelin [1]. Structural modifications introduced to enhance metabolic stability, oral bioavailability, or blood-brain barrier penetration in these analogs fundamentally alter their receptor binding kinetics, tissue distribution patterns, and functional selectivity between endocrine and central nervous system effects [2]. Specifically, taltirelin demonstrates 10-100 fold greater CNS stimulatory activity but reduced TSH-releasing potency compared to protirelin, while montirelin exhibits altered transport characteristics across biological membranes [2][3]. Consequently, protirelin remains the only TRH receptor agonist that accurately replicates the native endogenous TRH response profile, making it irreplaceable for diagnostic TRH stimulation testing and for research applications requiring faithful recapitulation of physiological TRH signaling [1]. The quantitative evidence presented below substantiates why protirelin must be specifically sourced when experimental or diagnostic fidelity to native TRH function is required.

Protirelin (CAS 24305-27-9) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against TRH Analogs


Diagnostic TRH Stimulation Testing: Protirelin as the Irreplaceable Gold Standard

Protirelin is the definitive agent for TRH stimulation testing, used to evaluate anterior pituitary TSH secretory reserve and differentiate primary from secondary hypothyroidism. No alternative TRH analog has been validated or approved as a diagnostic substitute for this application. Taltirelin, despite being a TRH analog approved for therapeutic use in spinocerebellar degeneration, induces substantially lower TSH release in vivo and therefore cannot be employed for diagnostic pituitary function assessment [1]. Following intravenous administration of protirelin (typically 500 mcg), TSH levels rise rapidly and reach a peak at 20 to 30 minutes post-injection, with levels approaching baseline after approximately three hours [2]. This well-characterized, reproducible kinetic profile enables standardized clinical interpretation across patient populations, a property that has not been established for any synthetic TRH analog [1].

Endocrinology Thyroid function testing Diagnostic peptide

TRH Receptor Binding Affinity: Quantitative Ki Value for Reference-Standard Agonist Activity

Protirelin binds to the thyrotropin-releasing hormone receptor (TRH-R) with a well-characterized affinity that establishes it as the reference agonist for TRH receptor pharmacology studies. Using AtT-20 mouse pituitary tumor cells expressing native TRH receptors, protirelin demonstrates a pKi of 7.64, corresponding to a Ki value of 23 nM [1]. This quantitative binding parameter provides researchers with a standardized benchmark against which the receptor engagement of novel TRH analogs or antagonists can be directly compared. While taltirelin has been characterized as a TRH-R superagonist with an IC50 of 910 nM and EC50 of 36 nM for stimulating cytosolic Ca2+ increase , it is essential to note that these values were derived from different assay systems and cell types, precluding direct numerical cross-comparison of absolute affinity values. The binding affinity of protirelin measured in the AtT-20 cell system remains the most extensively validated reference value for TRH receptor pharmacology research.

Receptor pharmacology Binding affinity TRH receptor

Central Nervous System Stimulant Activity: Taltirelin Exhibits 10-100× Greater Potency Than Protirelin

In central nervous system applications, taltirelin demonstrates 10-100 times more potent CNS stimulant activity compared to protirelin (TRH) [1]. This differential pharmacological profile arises from structural modifications in taltirelin designed to protect the pyroglutamyl peptide bond from enzymatic hydrolysis, resulting in enhanced metabolic stability in blood and brain tissue [2]. The 10-100 fold potency difference is a critical consideration for research applications: protirelin, with its lower CNS potency, more faithfully replicates the endogenous TRH signaling profile in neurological studies, whereas taltirelin's exaggerated CNS activity makes it more suitable for therapeutic applications requiring sustained neuropharmacological effects. Conversely, taltirelin induces lower TSH release from the pituitary compared to protirelin, indicating reduced affinity for or efficacy at receptors on TSH-secreting cells [1].

Neuroscience CNS pharmacology TRH analogs

Plasma Pharmacokinetics: Protirelin Half-Life of Approximately 5 Minutes Defines Acute Diagnostic Utility

Following intravenous administration, the mean plasma half-life (t½) of protirelin in normal human subjects is approximately 5 minutes [1][2]. Systematic pharmacokinetic studies have further characterized this parameter, reporting mean t½ values ranging from 4-5 minutes [3] to 6.5 ± 0.41 minutes in euthyroid subjects [4]. This extremely short plasma half-life is a defining characteristic of protirelin that directly shapes its clinical and research utility: the rapid clearance enables acute diagnostic TSH stimulation with TSH levels peaking at 20-30 minutes and returning to baseline within approximately 3 hours [1]. In contrast, taltirelin exhibits substantially prolonged stability in blood and brain, with a much longer half-life that supports twice-daily oral dosing for therapeutic applications [5]. For researchers requiring an agent with native TRH-like pharmacokinetics for acute, transient receptor activation without sustained exposure, protirelin's short half-life is an essential, non-substitutable property.

Pharmacokinetics Peptide stability Drug metabolism

Selective Molecular Recognition: Protirelin as a Template for Macrocyclic Receptor Development

In supramolecular chemistry and drug delivery research, protirelin exhibits unique molecular recognition properties that distinguish it from other small molecule drugs. The polypyridinyl macrocyclic receptor cyclo[4][(1,3-(4,6)-dimethylbenzene)[4](2,6-(3,5)-dimethylpyridine)] (B4P4) demonstrates highly selective binding affinity for protirelin (Pyr-His-Pro-NH2) among a panel of 26 tested drug or drug-additive substrates [1]. This macrocycle forms a stable 1:1 complex with protirelin that has been fully characterized in solution, gas phase, and solid state studies. Furthermore, B4P4 acts as an efficient TRH inhibitor even at extremely low macrocycle-to-drug ratios (<1:300), both in membrane transport assays and cellular incubation experiments [1]. This selective molecular recognition profile provides researchers with a unique tool for studying TRH function and inhibition, with potential applications in drug target therapy development. No comparable selective binding data exists for synthetic TRH analogs such as taltirelin or montirelin with this macrocyclic receptor system.

Molecular recognition Host-guest chemistry Macrocyclic receptors

Recommended Research and Industrial Applications for Protirelin (CAS 24305-27-9) Based on Quantitative Evidence


Diagnostic TRH Stimulation Testing for Pituitary-Thyroid Axis Evaluation

Protirelin is the definitive agent for TRH stimulation testing, used clinically to evaluate anterior pituitary TSH secretory reserve and differentiate primary from secondary hypothyroidism. Following intravenous administration of 500 mcg, TSH levels rise rapidly and peak at 20-30 minutes, with levels approaching baseline after approximately three hours [5]. This well-characterized kinetic profile is essential for standardized diagnostic interpretation and has not been replicated or validated for any synthetic TRH analog. Taltirelin, despite being a TRH analog, induces substantially lower TSH release and cannot substitute for protirelin in this diagnostic application [2]. Procurement of protirelin is required for any laboratory or clinical facility performing TRH stimulation testing.

Reference-Standard Agonist for TRH Receptor Pharmacology and Binding Studies

For receptor pharmacology research requiring characterization of TRH receptor binding and activation, protirelin serves as the reference-standard agonist. Its well-established binding affinity (pKi = 7.64; Ki = 23 nM in AtT-20 mouse pituitary tumor cells) provides a validated benchmark against which novel TRH receptor ligands—including agonists, antagonists, and allosteric modulators—can be quantitatively compared [5]. Researchers developing next-generation TRH analogs or screening compound libraries for TRH receptor activity should include protirelin as the essential positive control and calibration standard.

Acute Neurological Research Requiring Native TRH-Like CNS Signaling

For neuroscience research applications requiring faithful reproduction of endogenous TRH signaling in the central nervous system without exaggerated pharmacological effects, protirelin is the appropriate selection. Unlike taltirelin, which exhibits 10-100 fold greater CNS stimulatory activity due to enhanced metabolic stability [5], protirelin more accurately replicates the native TRH response profile. This property makes protirelin suitable for studies investigating the physiological roles of TRH in neuromodulation, motor function, arousal, and neuroprotection, where the use of super-potent analogs would introduce confounding pharmacological amplification.

Supramolecular Chemistry and Macrocyclic Receptor Development

Protirelin exhibits unique and highly selective molecular recognition by the polypyridinyl macrocyclic receptor B4P4 among a panel of 26 tested drug substrates [5]. This property enables specialized research applications in host-guest chemistry, molecular recognition studies, and the development of supramolecular drug delivery or sequestration systems. The stable 1:1 complex formation and efficient TRH inhibition at macrocycle:drug ratios below 1:300 [5] provide a platform for designing macrocyclic receptors with potential applications in targeted therapy. Researchers in supramolecular chemistry should specifically source protirelin for these specialized host-guest investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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